molecular formula C11H21NO6S B12694601 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate CAS No. 85169-24-0

2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate

Cat. No.: B12694601
CAS No.: 85169-24-0
M. Wt: 295.35 g/mol
InChI Key: SGIHMIJIJOLHAD-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C11H21NO6S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulphonate group can form strong ionic bonds with positively charged sites on proteins, while the hydroxyethoxyethyl group can engage in hydrogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethoxy)ethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its combination of hydrophilic and hydrophobic groups, which allows it to interact with a wide range of molecular targets. This dual functionality makes it particularly valuable in applications requiring both solubility and reactivity .

Properties

CAS No.

85169-24-0

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C11H21NO6S/c1-4-10(14)12-11(2,3)9-19(15,16)18-8-7-17-6-5-13/h4,13H,1,5-9H2,2-3H3,(H,12,14)

InChI Key

SGIHMIJIJOLHAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)OCCOCCO)NC(=O)C=C

Origin of Product

United States

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